molecular formula C10H15NO3 B15357398 Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15357398
M. Wt: 197.23 g/mol
InChI Key: PFOVPKBUTGAJFM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: is a chemical compound belonging to the class of bicyclic organic compounds. It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from simpler organic precursors. One common method involves the cyclization of a suitable di-amine and a diketone under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes to ensure higher yields and purity. Advanced techniques such as flow chemistry can be employed to streamline the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group, leading to the formation of corresponding alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides and other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • Ethyl 6-oxospiro[2.5]octane-5-carboxylate: A structurally related compound with a spirocyclic framework.

  • Bicyclo[2.2.2]octane-1-carboxylate derivatives: Other derivatives within the bicyclo[2.2.2]octane family.

Uniqueness: Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate stands out due to its specific structural features, such as the presence of the nitrogen atom in the bicyclic ring system, which imparts unique chemical reactivity and potential biological activity.

This compound continues to be a subject of interest in various fields of research, and its applications may expand as new synthetic methods and biological activities are discovered.

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Biological Activity

Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, also known as 2-azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides an overview of its synthesis, pharmacological properties, and potential applications based on recent research findings.

  • Chemical Formula: C10_{10}H15_{15}NO3_3
  • Molecular Weight: 197.23 g/mol
  • CAS Registry Number: 37778-51-1
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler azabicyclo compounds through various chemical reactions such as acylation and cyclization. The methodologies employed in synthesizing this compound have been documented in various studies, highlighting its versatility in modification to enhance biological activity.

Inhibition of Fatty Acid Elongase

A study conducted on a series of 2-azabicyclo[2.2.2]octane derivatives demonstrated that this compound acts as a potent inhibitor of long-chain fatty acid elongase 6 (ELOVL6). This enzyme plays a crucial role in lipid metabolism, and its inhibition can have therapeutic implications in metabolic disorders .

Antibacterial Properties

Recent research indicates that derivatives of the azabicyclo framework exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Study 1: ELOVL6 Inhibition

In a study evaluating the efficacy of Ethyl 6-oxo-2-azabicyclo[2.2.2]octane derivatives as ELOVL6 inhibitors, compound 28a was highlighted for its oral bioavailability and selectivity, showcasing the potential for therapeutic applications in obesity and diabetes management .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of azabicyclo compounds found that certain derivatives demonstrated effective inhibition against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. These findings suggest that modifications to the azabicyclo scaffold can enhance antibacterial potency and broaden the spectrum of activity against resistant pathogens .

Research Findings Summary Table

Study Focus Findings Implications
SynthesisDeveloped synthetic routes for azabicyclo derivativesEnhanced accessibility for biological testing
ELOVL6 InhibitionIdentified potent inhibitors with oral bioavailabilityPotential treatment for metabolic disorders
Antibacterial ActivityEffective against resistant bacterial strainsNew avenues for antibiotic development

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-6-7-3-4-8(11)9(12)5-7/h7-8H,2-6H2,1H3

InChI Key

PFOVPKBUTGAJFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CCC1C(=O)C2

Origin of Product

United States

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